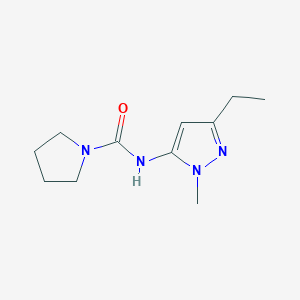![molecular formula C17H18N2OS B7594338 [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone](/img/structure/B7594338.png)
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone, also known as MPTM, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTM belongs to the class of compounds known as thiomorpholines, which are characterized by a five-membered ring containing both sulfur and nitrogen atoms.
Mechanism of Action
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone exerts its biological effects through the inhibition of certain enzymes and proteins. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone can alter the expression of genes involved in various biological processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone has been shown to have a range of biochemical and physiological effects. In addition to its anticancer and antiviral properties, [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone has been shown to have anti-inflammatory effects by inhibiting the production of certain cytokines. It has also been shown to have neuroprotective effects by inhibiting the activity of certain enzymes involved in neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone has several advantages for use in lab experiments. It is a relatively small molecule that can easily penetrate cell membranes, allowing for easy access to intracellular targets. It is also stable and can be easily synthesized in large quantities. However, [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone also has some limitations, including its potential toxicity and the need for further optimization for use in vivo.
Future Directions
There are several future directions for research on [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone. One area of interest is its potential as a drug candidate for the treatment of various diseases, including cancer, viral infections, and neurodegenerative diseases. Further studies are needed to optimize its pharmacokinetic and pharmacodynamic properties for use in vivo. Another area of interest is its potential as a tool for studying the role of HDACs in gene regulation and disease pathogenesis. Overall, [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone has great potential as a versatile tool for scientific research and drug development.
Synthesis Methods
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone can be synthesized through a multi-step process involving the reaction of 4-methylthiophenol with 3-chloropyridine, followed by the reaction of the resulting compound with morpholine and then with benzaldehyde. The final product is obtained through purification and isolation steps. The synthesis of [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone has been extensively studied and optimized to achieve high yields and purity.
Scientific Research Applications
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone has been studied for its potential applications in various scientific research fields. One of the main areas of interest is its potential as a drug candidate for the treatment of various diseases. [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone has been shown to have anticancer properties by inhibiting certain enzymes involved in cancer cell proliferation. It has also been studied for its potential as an antiviral agent, as it has been shown to inhibit the replication of certain viruses.
properties
IUPAC Name |
[3-(4-methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-13-4-6-14(7-5-13)16-12-21-10-9-19(16)17(20)15-3-2-8-18-11-15/h2-8,11,16H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSIPFVZVRKHOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CSCCN2C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide](/img/structure/B7594259.png)

![2-(3-Hydroxyphenyl)-1-[2-(5-methylfuran-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7594277.png)
![2-[3-(4-Chlorophenyl)thiomorpholin-4-yl]acetamide](/img/structure/B7594282.png)

![N-[2-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7594293.png)


![N-[1-(1-phenyltetrazol-5-yl)ethyl]-3H-benzimidazole-5-carboxamide](/img/structure/B7594313.png)
![Cyclohex-3-en-1-yl-[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B7594318.png)
![[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B7594321.png)
![2-(3,4-dihydro-2H-chromen-4-yl)-N-[1-(3-methoxypropyl)piperidin-4-yl]acetamide](/img/structure/B7594333.png)
![3-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]morpholine-4-carboxamide](/img/structure/B7594336.png)
![[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone](/img/structure/B7594343.png)